molecular formula C21H30N6O B6444526 1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine CAS No. 2640897-52-3

1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

Cat. No.: B6444526
CAS No.: 2640897-52-3
M. Wt: 382.5 g/mol
InChI Key: YBZCSJNHVTYUGU-UHFFFAOYSA-N
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Description

1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a synthetic compound often investigated for its various applications in scientific research. This compound is of particular interest due to its unique molecular structure, which can be tailored for specific purposes in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine typically involves multiple steps:

  • Formation of the Imidazo[1,2-b]pyridazine Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions, depending on the desired functional groups.

  • Coupling with Piperidine: : The imidazo[1,2-b]pyridazine core is then coupled with a piperidine derivative, often using a palladium-catalyzed coupling reaction.

  • Attachment of the But-2-yn-1-yloxy Group: : This step involves the substitution reaction where the but-2-yn-1-yloxy group is attached to the piperidine core under controlled conditions.

Industrial Production Methods

While laboratory synthesis provides a detailed method for creating small quantities, scaling up to industrial production requires optimization of these steps to ensure efficiency and cost-effectiveness. Common industrial methods might include:

  • High-Throughput Synthesis: : Utilizing automated systems to handle large volumes and reduce human error.

  • Continuous Flow Chemistry: : For better control over reaction conditions and increased yield.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine undergoes various reactions including:

  • Oxidation: : Can lead to the formation of quinone derivatives.

  • Reduction: : May produce less oxidized forms with altered biological activities.

  • Substitution: : Halogenation or nitration can add functional groups to the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : e.g., potassium permanganate.

  • Reducing Agents: : e.g., lithium aluminum hydride.

  • Substitution Conditions: : Lewis acids like aluminum chloride or iron chloride.

Major Products Formed

Depending on the reaction, products can include:

  • Oxidized Derivatives: : With potential enhanced biological activity.

  • Reduced Derivatives: : Offering varied interaction profiles with biological targets.

  • Substituted Derivatives: : Providing options for further functionalization.

Scientific Research Applications

This compound has extensive applications:

Chemistry

  • Catalysis: : As a ligand in metal-catalyzed reactions.

  • Material Science: : As a building block for polymers with specific properties.

Biology

  • Biological Probes: : Used to study enzyme interactions and cellular processes.

  • Fluorescent Tags: : In microscopy and bioimaging.

Medicine

  • Drug Development: : Potential use in designing new therapeutic agents.

  • Diagnostics: : As a component in diagnostic assays.

Industry

  • Pharmaceuticals: : As intermediates in the production of various drugs.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets:

  • Molecular Targets: : Often enzymes or receptor proteins.

  • Pathways: : Involvement in signaling pathways, affecting cellular processes like apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-piperazine: : Basic structure, but lacks the extended functionalities.

  • Imidazo[1,2-b]pyridazine Derivatives: : Varied in their bioactivities and uses.

Uniqueness

1-ethyl-4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine stands out due to its combined functionalities, making it versatile for multiple applications across different fields.

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Properties

IUPAC Name

6-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O/c1-2-24-14-16-25(17-15-24)10-3-4-18-28-19-7-11-26(12-8-19)21-6-5-20-22-9-13-27(20)23-21/h5-6,9,13,19H,2,7-8,10-12,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZCSJNHVTYUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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